molecular formula C14H19ClN2O2 B13537782 benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride

benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride

Cat. No.: B13537782
M. Wt: 282.76 g/mol
InChI Key: KMZZMJUXGGDNHZ-UHFFFAOYSA-N
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Description

Benzyl N-{4-azaspiro[24]heptan-7-yl}carbamate hydrochloride is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-azaspiro[2.4]heptane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • tert-Butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Uniqueness

Benzyl N-{4-azaspiro[2.4]heptan-7-yl}carbamate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl N-(4-azaspiro[2.4]heptan-7-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-10-11-4-2-1-3-5-11)16-12-6-9-15-14(12)7-8-14;/h1-5,12,15H,6-10H2,(H,16,17);1H

InChI Key

KMZZMJUXGGDNHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1NC(=O)OCC3=CC=CC=C3)CC2.Cl

Origin of Product

United States

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